molecular formula C8H15O5P B6325596 Diethyl (acryloyloxymethyl)phosphonate CAS No. 45116-57-2

Diethyl (acryloyloxymethyl)phosphonate

Cat. No.: B6325596
CAS No.: 45116-57-2
M. Wt: 222.18 g/mol
InChI Key: LQMKEYDFIKSGEF-UHFFFAOYSA-N
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Description

Diethyl (acryloyloxymethyl)phosphonate (CAS 45116-57-2) is a high-purity organophosphorus compound supplied for research and development purposes. This monomer is primarily investigated as a reactive flame retardant for enhancing the fire resistance of various polymers. Its molecular structure features both a phosphonate group and an acrylate double bond, allowing it to be covalently incorporated into polymer backbones through radical polymerization techniques, such as in the chemical modification of styrenic polymers like polystyrene . Studies have demonstrated that incorporating this phosphonate monomer into polymers like polystyrene significantly alters their combustion characteristics. Research shows that modified polymers exhibit enhanced char formation post-degradation—by more than 20% in some cases—and a reduction in heat release rates and heat release capacities of almost 50% compared to unmodified polymers, as measured by pyrolysis combustion flow calorimetry . This compound is particularly valuable for developing non-halogenated flame retardant formulations, offering a less toxic alternative while effectively improving fire safety properties. It is also used in the synthesis of co- and ter-polymers to study phosphorus-nitrogen synergistic effects for superior flame retardance . The product is offered with a typical purity of min. 98% (³¹P-NMR) and must be used by qualified researchers. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

diethoxyphosphorylmethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O5P/c1-4-8(9)11-7-14(10,12-5-2)13-6-3/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMKEYDFIKSGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC(=O)C=C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl (acryloyloxymethyl)phosphonate (DEAMP) is a phosphorus-containing compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of DEAMP, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Synthesis of this compound

DEAMP is synthesized through the reaction of diethyl(hydroxymethyl)phosphonate with acryloyl chloride in the presence of a base such as triethylamine. The process involves the following steps:

  • Preparation : Diethyl(hydroxymethyl)phosphonate is dissolved in anhydrous dichloromethane and cooled.
  • Reaction : Acryloyl chloride is added dropwise while stirring, allowing the reaction to proceed under an inert atmosphere.
  • Isolation : The product is purified by filtration and washing with distilled water, yielding a viscous liquid with an 80% yield .

Antimicrobial Properties

Research indicates that DEAMP exhibits significant antimicrobial activity against various bacterial strains. Its mechanism includes:

  • Membrane Disruption : DEAMP alters the integrity of bacterial cell membranes, leading to increased permeability and cell lysis.
  • Oxidative Stress Induction : The compound induces oxidative stress in bacteria, resulting in DNA damage. Studies have shown that DEAMP can modify bacterial DNA, causing structural changes detectable through gel electrophoresis .

Cytotoxicity Studies

The cytotoxic effects of DEAMP have been evaluated in several studies:

  • Minimal Inhibitory Concentration (MIC) : DEAMP showed low MIC values against Escherichia coli strains, indicating potent antibacterial activity. The cytotoxicity was assessed by comparing the effects on bacterial growth with standard antibiotics .
  • DNA Damage Assessment : The oxidative damage to bacterial DNA was quantified using specific enzymes that recognize oxidized bases, revealing significant alterations in DNA topology post-treatment with DEAMP .

Flame Retardant Properties

In addition to its biological activities, DEAMP has been studied for its flame-retardant characteristics when copolymerized with acrylonitrile. The incorporation of phosphonate groups into polymer chains enhances thermal stability and reduces flammability, making it a dual-purpose compound with both biological and material science applications .

Case Study 1: Antibacterial Efficacy

A study conducted on various diethyl phosphonates, including DEAMP, demonstrated its effectiveness against antibiotic-resistant strains of E. coli. The results indicated that DEAMP not only inhibited bacterial growth but also caused significant oxidative damage to bacterial DNA, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Polymer Applications

Research into the thermal behavior of polymers containing DEAMP revealed improved flame-retardant properties without compromising mechanical integrity. This study highlights the versatility of DEAMP in both biological and industrial applications, showcasing its potential for use in fire-resistant materials while maintaining antibacterial efficacy .

Scientific Research Applications

Polymer Chemistry

DEAMP serves as a versatile monomer in the synthesis of polymers. Its acrylate functionality enables it to undergo radical polymerization, leading to the formation of cross-linked networks.

Case Study: Hydrogels for Drug Delivery

Research by Qiu et al. demonstrated that hydrogels synthesized from DEAMP exhibited non-cytotoxic properties, making them suitable for drug delivery systems. These hydrogels can encapsulate bioactive molecules and release them in a controlled manner, highlighting DEAMP's potential in biomedical applications.

Property Hydrogel
BiocompatibilityNon-cytotoxic
ApplicationDrug delivery
Release mechanismControlled

Flame Retardancy

DEAMP has been investigated for its flame retardant properties when incorporated into polymer matrices. Its ability to improve the flame resistance of materials is attributed to the formation of protective char layers during combustion.

Case Study: Polyacrylate Composites

Sawamoto et al. studied the flame retardant properties of polyacrylates containing DEAMP. Their findings indicated that the inclusion of DEAMP significantly enhanced the thermal stability and flame resistance of the composites .

Material Flame Retardancy Improvement
Polyacrylate with DEAMPSignificant
MechanismProtective char formation

Potential Applications:

  • Drug Development: Investigating DEAMP's interactions with biological systems could reveal new therapeutic agents.
  • Agricultural Uses: Phosphonates are often employed as herbicides or fungicides; thus, DEAMP may have similar applications pending further research.

Chemical Reactions Analysis

Polymerization Reactions

DEAMP participates in radical copolymerization due to its acrylate functionality, forming flame-retardant polymers.

Radical Copolymerization with Acrylonitrile (AN)

  • Conditions :

    • Initiator: Ammonium persulfate (APS)/sodium metabisulfite redox system.

    • Solvent: Aqueous slurry, 60–70°C under nitrogen .

    • Comonomer ratio: 5–15 mol% DEAMP in AN.

ComonomerDEAMP Content (mol%)Molecular Weight (Mn, g/mol)Đ (Dispersity)Flame Retardancy (LOI, %)
DEAMP1045,0002.128.5
DEAMP1538,0002.330.2
  • Mechanism : The acrylate double bond undergoes radical chain-growth polymerization. Phosphonate ester groups remain intact, imparting flame retardancy via condensed-phase char formation .

Homopolymerization

  • DEAMP homopolymers exhibit limited thermal stability (T<sub>d</sub> ~200°C) but enhance char yield (25–30%) in copolymers .

Hydrolysis Reactions

The phosphonate ester groups in DEAMP hydrolyze to phosphonic acids under acidic or silylation conditions.

Silylation-Mediated Hydrolysis

  • Reagents : Trimethylsilyl bromide (TMSBr, 5 equivalents) in anhydrous dichloromethane .

  • Conditions : 12 hours at 25°C, followed by methanol quenching.

  • Product : Poly(acrylic acid-co-phosphonic acid) derivatives with enhanced metal-chelating properties .

Starting MaterialReaction Time (h)Yield (%)Phosphonic Acid Content (%)
DEAMP copolymer128595

Michael Addition Reactions

DEAMP’s acrylate group undergoes Michael addition with amines, enabling post-polymerization functionalization.

Functionalization with Ethylenediamine

  • Conditions :

    • Solvent: Water or DMF.

    • Catalyst: Triethylamine, 25°C for 24 hours .

  • Product : Amine-functionalized polymers for biomedical or catalytic applications .

AmineConversion (%)Application
Ethylenediamine90Metal ion chelation
Polyethylenimine80Gene delivery vectors

Radical Crosslinking Reactions

DEAMP’s acrylate group facilitates crosslinking in photopolymerization or thermal curing.

UV-Induced Crosslinking

  • Conditions :

    • Photoinitiator: 2-Hydroxy-2-methylpropiophenone (2 wt%).

    • UV wavelength: 365 nm, 10 mW/cm² .

  • Result : Networks with improved thermal stability (T<sub>g</sub> ~120°C) and flame resistance (LOI >30%) .

Comparative Analysis of Reactivity

DEAMP’s reactivity differs from structurally similar phosphonates:

CompoundKey ReactionRate Constant (k, L/mol·s)
DEAMPRadical copolymerization0.45
Diethyl(1-acryloyloxyethyl)phosphonateRadical copolymerization0.38
Diethyl-p-vinylbenzylphosphonateAnionic polymerization0.12

Key Findings :

  • DEAMP’s acrylate group enhances polymerization kinetics compared to vinylbenzyl derivatives .

  • Hydrolysis rates depend on steric hindrance: DEAMP hydrolyzes faster than bulkier phosphonates .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, synthesis routes, and applications of DEAMP and analogous compounds:

Compound Structure Synthesis Method Applications Key Features
DEAMP Diethyl phosphonate + acryloyloxymethyl Glyoxylic acid monohydrate + diethyl phosphonate, triethylamine Flame-retardant copolymers (e.g., PS, PAN) Acryloyl group enables radical polymerization; P-N synergism enhances char formation
DEpVBP (Diethyl-p-vinylbenzylphosphonate) Diethyl phosphonate + p-vinylbenzyl group Likely via nucleophilic substitution of p-vinylbenzyl chloride with diethyl phosphite Styrenic copolymers for thermal stability Aromatic vinyl group enhances rigidity and π-π interactions in polymers
ADEPMAE (Acrylic acid-2-[(diethoxyphosphoryl)methyl amino]ethyl ester) Acrylate + phosphonate + aminoethyl group Not explicitly detailed; likely involves Michael addition or acylation Dual-functional copolymers (flame retardancy + crosslinking) Amino group enables hydrogen bonding; potential for crosslinking
Diethyl hexadecylphosphonate Diethyl phosphonate + hexadecyl chain Alkylation of diethyl phosphite with hexadecyl bromide Transdermal drug penetration enhancer Long alkyl chain increases lipophilicity; enhances skin permeability
Diethyl (methacryloyloxymethyl)phosphonate Methacryloyloxymethyl group instead of acryloyl Similar to DEAMP but using methacrylic acid derivatives Copolymers with tailored glass transition temperatures Methacrylate group offers slower polymerization kinetics vs. acrylate
Diethyl hydroxy(phenyl)methyl phosphonate Diethyl phosphonate + hydroxyphenylmethyl group Aldehyde (e.g., benzaldehyde) + diethyl phosphonate via Pudovik reaction Intermediate for functionalized phosphonates Hydroxyphenyl group improves solubility and chelation potential

Thermal and Combustion Performance

  • DEAMP : In PS copolymers, DEAMP reduces peak heat release rate (pHRR) by 40–50% due to phosphoric acid release and char stabilization. Synergy with MI (nitrogen source) further enhances flame retardancy .
  • DEpVBP : Provides comparable flame retardancy to DEAMP but with increased thermal stability (up to 20°C higher decomposition temperature) due to aromatic ring contributions .
  • Phosphate analogs (e.g., diethyl(acryloyloxyethyl) phosphate): Less thermally stable than phosphonates due to weaker P–O bonds but release phosphoric acid earlier, acting as gas-phase flame inhibitors .

Application-Specific Comparisons

  • Polymers: DEAMP and DEpVBP are preferred for styrenic polymers, while ADEPMAE’s amino group makes it suitable for crosslinked networks .
  • Biomedical : Diethyl hexadecylphosphonate’s lipophilic tail enhances drug penetration through skin, unlike DEAMP, which is tailored for material science .

Q & A

Basic: What synthetic methodologies are recommended for preparing DEAMP and its polymeric derivatives?

DEAMP is synthesized via solution polymerization under radical initiation, typically using azobisisobutyronitrile (AIBN) as the initiator . Key steps include:

  • Purification of monomers (e.g., styrene, DEAMP) via inhibitor-removal columns or molecular sieves.
  • Co-polymerization with nitrogen-containing monomers (e.g., maleimide) in anhydrous solvents (e.g., toluene) under inert atmospheres (argon/nitrogen).
  • Monitoring reaction progress using Differential Scanning Calorimetry (DSC) to detect exothermic events and confirm monomer conversion .
  • Post-polymerization purification via precipitation in methanol and vacuum drying.

Advanced: How does DEAMP incorporation influence polystyrene’s thermal degradation kinetics?

DEAMP modifies thermal degradation through phosphorus-nitrogen (P-N) synergy :

  • Increases char yield by 15–30% (vs. pure polystyrene) at 700°C under nitrogen, as shown by thermogravimetric analysis (TGA) .
  • Reduces peak heat release rate (pHRR) by 40–60% in cone calorimetry (at 35 kW/m² flux), attributed to gas-phase radical quenching and condensed-phase char formation.
  • Methodological considerations :
    • Use Kissinger analysis to calculate activation energy (EaE_a) from TGA data at multiple heating rates.
    • Validate degradation mechanisms via Fourier-transform infrared spectroscopy (FT-IR) of evolved gases (e.g., phosphoric acid derivatives at 1250 cm⁻¹) .

Basic: What spectroscopic techniques confirm DEAMP’s structural integrity and copolymer composition?

  • ³¹P NMR : Confirms phosphonate group integrity (δ = 18–22 ppm) and detects impurities like DAMP (δ = 24–26 ppm) .
  • ¹H NMR : Identifies acryloyloxymethyl protons (δ = 5.8–6.4 ppm for vinyl groups) and ethyl ester protons (δ = 1.2–4.3 ppm).
  • FT-IR : Validates P=O stretches (~1250 cm⁻¹) and C-O-C vibrations (~1050 cm⁻¹) .

Advanced: How can researchers resolve contradictory combustion data in DEAMP-containing copolymers?

Contradictions often arise from variable P/N ratios or incomplete monomer conversion . Mitigation strategies include:

  • Quantitative ³¹P NMR to verify DEAMP incorporation efficiency and rule out unreacted monomer .
  • X-ray photoelectron spectroscopy (XPS) to analyze surface P/N concentrations and identify synergistic interactions.
  • Standardized cone calorimetry protocols (e.g., 35 kW/m² heat flux) to ensure comparable flammability data .

Basic: What critical safety protocols apply to DEAMP synthesis and handling?

  • Inert atmosphere : Flame-dry glassware under vacuum (0.1 mmHg) and backfill with argon to prevent moisture-induced side reactions .
  • Sodium hydride purification : Remove mineral oil contamination via hexane washes to avoid hydroxide-mediated DAMP formation .
  • Hazard screening : Conduct DSC on reagents to detect exothermic risks (e.g., azide decomposition).

Advanced: How to design experiments optimizing DEAMP’s flame-retardant efficiency without compromising polymer processability?

  • Response Surface Methodology (RSM) : Vary DEAMP concentration (2–8 wt%), initiator ratio, and comonomer type (e.g., maleimide vs. acrylamide).
  • Key metrics :
    • Melt flow index (MFI) to assess processability.
    • Limiting Oxygen Index (LOI) and UL-94 ratings for flammability.
  • Statistical validation : Use ANOVA to identify significant interactions between phosphorus content and crosslinking density .

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